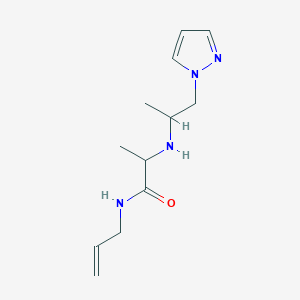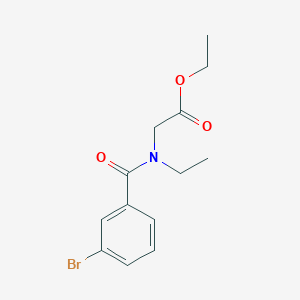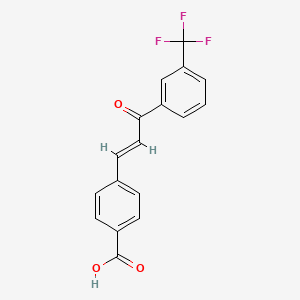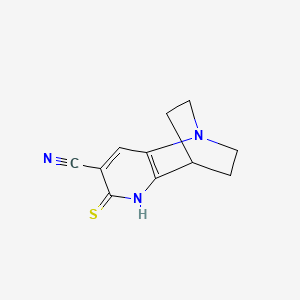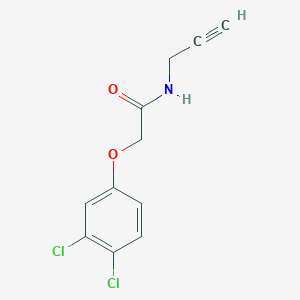
2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a dichlorophenoxy group and a propynyl group attached to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Preparation of 3,4-Dichlorophenol: This can be synthesized by chlorination of phenol.
Formation of 3,4-Dichlorophenoxyacetic Acid: Reacting 3,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 3,4-dichlorophenoxyacetic acid with propargylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group.
Reduction: Reduction reactions could target the carbonyl group of the acetamide.
Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties.
Industry
Agriculture: Possible use as a herbicide or pesticide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy)acetic Acid: Similar structure but lacks the acetamide group.
N-(Prop-2-yn-1-yl)acetamide: Similar structure but lacks the dichlorophenoxy group.
Uniqueness
2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of the dichlorophenoxy and propynyl groups, which may confer specific reactivity and biological activity not seen in the similar compounds listed above.
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-5-14-11(15)7-16-8-3-4-9(12)10(13)6-8/h1,3-4,6H,5,7H2,(H,14,15) |
InChI Key |
GKFQEENFPLVSHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)

![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
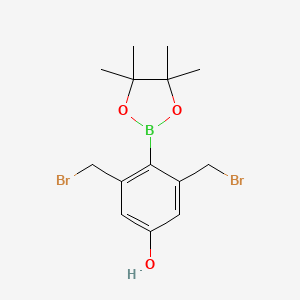
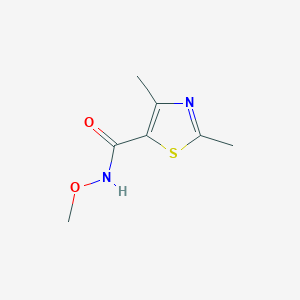
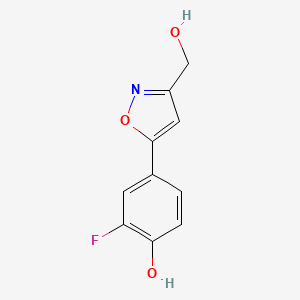
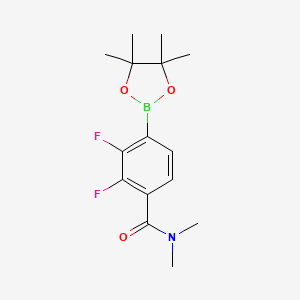

![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)

